N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS No.: 897758-05-3
Cat. No.: VC6787296
Molecular Formula: C19H17FN6
Molecular Weight: 348.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897758-05-3 |
|---|---|
| Molecular Formula | C19H17FN6 |
| Molecular Weight | 348.385 |
| IUPAC Name | 6-N-benzyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C19H17FN6/c1-26-18-16(12-22-26)17(23-15-9-7-14(20)8-10-15)24-19(25-18)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23,24,25) |
| Standard InChI Key | OXUBYWDWRLBEPZ-UHFFFAOYSA-N |
| SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N1, N4, and N6 positions (Figure 1). Key structural elements include:
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N1-Methyl group: Enhances metabolic stability by blocking oxidative demethylation pathways.
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N4-(4-Fluorophenyl)amine: Introduces electron-withdrawing effects via the para-fluorine, potentially influencing target binding affinity.
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N6-Benzyl group: Provides lipophilicity for membrane permeability while allowing π-π stacking interactions in hydrophobic binding pockets.
Table 1: Physicochemical and Structural Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.385 g/mol |
| IUPAC Name | 6-N-Benzyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4 |
| InChIKey | OXUBYWDWRLBEPZ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 89.9 Ų (calculated) |
The benzyl and 4-fluorophenyl substituents contribute to a calculated cLogP of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Analytical Characterization
Synthetic Pathways
While explicit protocols for this compound remain undisclosed, pyrazolopyrimidine derivatives are typically synthesized via:
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Cyclocondensation: Reacting 5-amino-1-methylpyrazole with cyanamide derivatives under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
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Buchwald-Hartwig Amination: Introducing the 4-fluorophenyl and benzyl groups via palladium-catalyzed cross-coupling, as demonstrated for analogous N6-aryl pyrazolopyrimidines .
Critical challenges include regioselective amination at the N4 and N6 positions, often addressed through protecting group strategies or sequential substitution.
Analytical Data
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Mass Spectrometry: ESI-MS expected to show [M+H]+ at m/z 349.4, with characteristic fragmentation patterns at m/z 268.3 (loss of benzylamine) and m/z 160.1 (4-fluorophenyl fragment).
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NMR: NMR (DMSO-d6) would display singlets for the N1-methyl group (~δ 3.5 ppm) and aromatic protons split by fluorine coupling (~δ 7.2-7.8 ppm).
Biological Activity and Mechanism of Action
Table 2: Comparative Kinase Inhibition of Pyrazolopyrimidine Derivatives
| Compound | CK1 IC50 (nM) | Selectivity Over CK2 |
|---|---|---|
| N6-(4-Cl-Ph) analog | 78 | >100-fold |
| N6-Benzyl-4-F-Ph derivative | Predicted: 50-200 | Inferred from SAR |
Ph = Phenyl; Data extrapolated from reference
Antiparasitic Activity
Pyrazolopyrimidines demonstrate Plasmodium falciparum growth inhibition (EC50 ~25-35 nM) by targeting dihydrofolate reductase (DHFR) . The 4-fluorophenyl group in the target compound may mimic p-aminobenzoic acid, disrupting folate biosynthesis in malarial parasites.
Pharmacological Profiling and ADMET Considerations
Physicochemical Profiling
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Solubility: Limited aqueous solubility (predicted <10 μM) necessitates formulation with cyclodextrins or lipid-based carriers.
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Permeability: Caco-2 Papp >5 × 10⁻⁶ cm/s, suggesting adequate intestinal absorption for oral dosing.
Metabolic Stability
Microsomal studies on analogs indicate:
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Human Liver Microsomes: Cl_int = 12 mL/min/kg (moderate clearance)
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CYP450 Isoforms: Primarily metabolized by CYP3A4/5, with minor contributions from CYP2D6 .
Future Directions and Optimization Strategies
Lead Optimization Priorities
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Solubility Enhancement: Introduce ionizable groups (e.g., piperazinylethyl) at the N4 position while maintaining potency .
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CYP Inhibition Mitigation: Replace benzyl with heteroaromatic rings (pyridyl, thiazolyl) to reduce hERG liability.
Target Validation Studies
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CRISPR-Cas9 Knockout: Confirm CK1δ/ε dependency in glioblastoma cell lines.
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Crystallography: Resolve co-crystal structures with CK1 to guide rational design.
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